The Core Mechanism of Action of CM4620 (Zegocractin/Auxora): A Technical Guide for Researchers
The Core Mechanism of Action of CM4620 (Zegocractin/Auxora): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CM4620, also known as Zegocractin and its intravenous formulation Auxora, is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] It primarily targets the Orai1 subunit, the pore-forming component of the CRAC channel, thereby blocking store-operated calcium entry (SOCE) into cells.[3][4][5] This mechanism is crucial in modulating pathological calcium overload and subsequent inflammatory cascades implicated in various diseases, most notably acute pancreatitis.[1][2][6] Preclinical and clinical studies have demonstrated the therapeutic potential of CM4620 in mitigating inflammation and cellular damage by preventing excessive calcium influx.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of CM4620, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to CRAC Channels and Their Role in Pathophysiology
Calcium (Ca²⁺) is a fundamental second messenger that regulates a vast array of cellular processes. CRAC channels are a highly selective pathway for calcium entry into cells, activated in response to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), a process termed store-operated calcium entry (SOCE).[2] The key molecular players in this pathway are:
-
STIM1 (Stromal Interaction Molecule 1): An ER-resident transmembrane protein that acts as a calcium sensor. Upon depletion of ER calcium, STIM1 undergoes conformational changes and oligomerizes.[2]
-
Orai1: A transmembrane protein that forms the pore of the CRAC channel in the plasma membrane.[3][4][5]
The interaction between activated STIM1 and Orai1 at ER-plasma membrane junctions leads to the opening of the CRAC channel, allowing for a sustained influx of extracellular calcium.[2] While this process is vital for normal cellular functions, such as T-cell activation, dysregulation and overactivation of CRAC channels can lead to pathological calcium overload, triggering cellular stress, premature enzyme activation, and the production of pro-inflammatory cytokines.[2][5][7] This pathological cascade is a key driver in inflammatory conditions like acute pancreatitis.[2][5][7]
Molecular Mechanism of Action of CM4620
CM4620 functions as a direct inhibitor of the Orai1 subunit of the CRAC channel.[3][4][5] Its mechanism of action can be delineated as follows:
-
Selective Inhibition of Orai1: CM4620 exhibits a significant selectivity for the Orai1 isoform over other Orai isoforms, such as Orai2.[4][5][8] This selectivity is crucial for minimizing off-target effects.
-
Blockade of Store-Operated Calcium Entry (SOCE): By binding to Orai1, CM4620 effectively blocks the pore of the CRAC channel, thereby preventing the influx of extracellular calcium that is triggered by the depletion of intracellular stores.[1][2]
-
Downregulation of Calcium-Dependent Signaling: The inhibition of calcium influx by CM4620 leads to the attenuation of downstream calcium-dependent signaling pathways. This includes the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of pro-inflammatory cytokine genes in immune cells.[5][7]
-
Anti-inflammatory and Cytoprotective Effects: By dampening the production of pro-inflammatory cytokines and preventing calcium-induced cellular damage and necrosis, CM4620 exerts both anti-inflammatory and cytoprotective effects.[2][5][7][9]
The precise binding site of CM4620 on the Orai1 protein has not been publicly disclosed. However, studies on other Orai1 inhibitors suggest potential binding sites on the extracellular loops or within the pore region of the channel. For instance, the inhibitor AnCoA4 has been shown to bind to the C-terminus of Orai1.[3]
Quantitative Data
The potency and selectivity of CM4620 have been characterized in various in vitro and preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of CM4620
| Target/Assay | Cell Type/System | IC50 (nM) | Reference(s) |
| Orai1/STIM1 Mediated Ca²⁺ Current | HEK-293 cells | 119 | [4][5][8] |
| Orai2/STIM1 Mediated Ca²⁺ Current | HEK-293 cells | 895 | [4][8] |
| IL-2 Release | Human PBMCs | 59 | [2][9] |
| IL-17 Release | Human PBMCs | 120 | [2][9] |
| IL-6 Release | Human PBMCs | 135 | [9] |
| IFN-γ Release | Human PBMCs | 138 | [9] |
| TNF-α Release | Human PBMCs | 225 | [9] |
| IL-1β Release | Human PBMCs | 240 | [9] |
| IL-10 Release | Human PBMCs | 303 | [9] |
Table 2: Preclinical Efficacy of CM4620 in Animal Models of Acute Pancreatitis
| Animal Model | Parameter | Treatment | Outcome | Reference(s) |
| Mouse (Cerulein-induced) | Blood Amylase | 20 mg/kg CM4620 | ~20% reduction | [2] |
| Mouse (Cerulein-induced) | Blood Lipase | 20 mg/kg CM4620 | ~45% reduction | [2] |
| Mouse (Cerulein-induced) | Intrapancreatic Trypsin | 20 mg/kg CM4620 | ≥65% reduction | [2] |
| Rat (Cerulein-induced) | Pancreatic Edema | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |
| Rat (Cerulein-induced) | Acinar Cell Vacuolization | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |
| Rat (Cerulein-induced) | Necrosis | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |
| Rat (Cerulein-induced) | Inflammatory Cell Infiltration | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |
| Mouse (Palmitoleic acid-alcohol-induced) | Histopathological Score | 0.1 mg/kg CM4620 | Significant reduction | [2] |
| Mouse (Palmitoleic acid-alcohol-induced) | Necrosis and Inflammation | 0.1 mg/kg CM4620 + Galactose | Further significant reduction | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRAC channel inhibitors like CM4620.
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to store depletion using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., HEK-293 cells expressing Orai1/STIM1, primary pancreatic acinar cells)
-
Glass-bottom culture dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or similar physiological buffer (with and without Ca²⁺)
-
Thapsigargin (B1683126) or another SERCA pump inhibitor to deplete ER Ca²⁺ stores
-
Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with Ca²⁺-free HBS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
To deplete ER stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS. This will cause a transient increase in [Ca²⁺]i due to release from the ER.
-
Once the [Ca²⁺]i returns to baseline, reintroduce Ca²⁺-containing HBS to the perfusion. The subsequent rise in the 340/380 nm ratio represents SOCE.
-
-
Inhibitor Treatment: To test the effect of CM4620, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before initiating the experiment, and maintain the inhibitor in all solutions throughout the imaging process.
-
Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The magnitude and rate of the rise in this ratio upon Ca²⁺ re-addition are used to quantify SOCE.
Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC
This protocol provides a direct measurement of the CRAC channel current (ICRAC).
Materials:
-
HEK-293 cells stably expressing Orai1 and STIM1
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External (Bath) Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 8 MgCl₂ (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca²⁺ chelator BAPTA in the pipette solution.
Procedure:
-
Cell Preparation: Plate cells at a low density on glass coverslips.
-
Recording:
-
Obtain a gigaohm seal on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.
-
ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and chelates intracellular Ca²⁺, leading to store depletion.
-
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of CM4620.
-
Data Analysis: Measure the amplitude of the inward current at -80 mV or -100 mV. The percentage of current inhibition is plotted against the CM4620 concentration to determine the IC50 value.
Cytokine Release Assay
This protocol measures the effect of CM4620 on the release of cytokines from activated immune cells, such as human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
96-well cell culture plates
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Inhibitor Treatment: Add varying concentrations of CM4620 to the wells and pre-incubate for 30-60 minutes.
-
Stimulation: Add the T-cell stimulant to the wells to activate the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using an appropriate immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the CM4620-treated wells to the vehicle-treated (stimulated) control wells to determine the percentage of inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of CRAC Channel Activation and Inhibition by CM4620
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. | Broad Institute [broadinstitute.org]
- 4. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
